5-(Trifluoromethyl)thiazol-2-amine
Overview
Description
5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .Physical And Chemical Properties Analysis
The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Thiazoles are a type of heterocyclic organic compound that have been the subject of extensive research due to their diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .
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Antioxidant, Analgesic, Anti-inflammatory Applications
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The outcomes of these applications would depend on the specific derivative and its biological activity. For example, one tested compound showed significant analgesic and anti-inflammatory activities .
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Antimicrobial Applications
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Antiretroviral Applications
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Antifungal Applications
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Anticancer Applications
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Antidiabetic Applications
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAMZGETZDLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572276 | |
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiazol-2-amine | |
CAS RN |
169260-97-3 | |
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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